Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Description

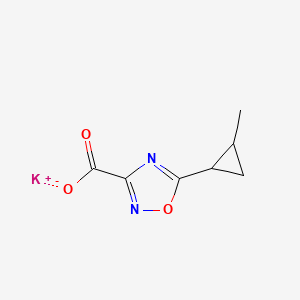

Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1803580-91-7) is a potassium salt of a 1,2,4-oxadiazole derivative bearing a 2-methylcyclopropyl substituent at the 5-position and a carboxylate group at the 3-position. Its molecular formula is C₇H₇KN₂O₃, with a molecular weight of 206.25 g/mol . The 2-methylcyclopropyl group confers steric and electronic effects that may enhance metabolic stability and target binding compared to linear alkyl substituents .

Properties

Molecular Formula |

C7H7KN2O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

potassium;5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C7H8N2O3.K/c1-3-2-4(3)6-8-5(7(10)11)9-12-6;/h3-4H,2H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

MQJIUXPLPFRTFZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1CC1C2=NC(=NO2)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization with a nitrile oxide to form the oxadiazole ring. The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can further improve the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group and oxadiazole ring facilitate nucleophilic substitutions. For example:

-

Esterification : Reacts with alkyl halides (e.g., methyl iodide) in ethanolic potassium hydroxide to form methyl esters. This reaction proceeds via nucleophilic attack at the carboxylate oxygen .

-

Amidation : Under peptide coupling conditions (e.g., EDCI/HOBt), the carboxylate can form amides with primary amines.

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | Methyl iodide, KOH | Ethanol | Reflux (7 h) | 77% |

| Amidation | EDCI, HOBt, DIPEA | DMF | RT (24 h) | 60–75% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes. For instance:

-

Reaction with phenyl hydrazine in acetic acid yields pyrazole derivatives through cyclocondensation .

Example Pathway :

-

Cyclocondensation of the oxadiazole with phenyl hydrazine.

-

Formation of ethyl-5-(1-methyl-pyrrol-3-yl)-1-phenyl-pyrazole-3-carboxylate .

Oxidation and Reduction

-

Oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the cyclopropyl group to a carbonyl moiety.

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the oxadiazole ring’s nitrogen-oxygen bonds, forming dihydro-oxadiazole derivatives.

Critical Parameters :

-

Oxidation requires strict pH control (pH 2–3) to avoid over-oxidation.

-

Reduction efficiency depends on solvent polarity (e.g., ethanol > THF).

Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under acidic or thermal conditions:

-

Acid-Catalyzed Ring-Opening : In HCl/THF, the cyclopropyl ring opens to form a conjugated diene.

-

Thermal Rearrangement : Heating above 150°C induces isomerization to a linear alkene derivative.

Mechanistic Insight :

Ring-opening proceeds via protonation of the cyclopropyl ring, followed by bond cleavage and stabilization through resonance.

Functional Group Interconversion

The carboxylate group enables derivatization into bioactive molecules:

-

Conversion to Acid Chloride : Reaction with thionyl chloride (SOCl₂) produces the acyl chloride, a precursor for esters or amides.

-

Salt Metathesis : Ion exchange with silver nitrate (AgNO₃) yields the silver salt, useful in coordination chemistry.

Comparative Reactivity Table

Mechanistic and Synthetic Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

-

Steric Hindrance : The 2-methylcyclopropyl group slows reactions at the oxadiazole 3-position due to steric bulk.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogs with Alkyl/Aryl Substituents

The following table summarizes key structural analogs and their properties:

Key Observations :

- Solubility : Potassium salts (e.g., target compound and CID 53418215) exhibit higher aqueous solubility than ethyl esters, making them preferable for drug formulations .

- Electronic Properties : The trifluoromethylphenyl group in CID 53418215 enhances electron-withdrawing effects, which may modulate receptor binding or pharmacokinetics .

Biological Activity

Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a derivative of the oxadiazole class of compounds, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2138187-43-4

- Molecular Formula : C7H7KN2O3

- Molecular Weight : 206.24 g/mol

- Purity : 95% .

Oxadiazole derivatives exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : Many oxadiazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines by activating p53 pathways and caspase cascades .

- Antibacterial Properties : The oxadiazole scaffold has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives has been evaluated, indicating their potential as antibacterial agents .

- Inhibition of Enzymes : Some studies highlight the ability of oxadiazoles to inhibit enzymes like carbonic anhydrases (CAs) and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .

Biological Activity Data

| Biological Activity | Target Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | |

| Anticancer | MEL-8 | 2.41 | |

| Antibacterial | E. coli | 50 - 200 | |

| Antibacterial | S. aureus | 50 - 200 |

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of various oxadiazole derivatives, including this compound, against human leukemia and solid tumor cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency . -

Antibacterial Evaluation :

In vitro studies assessed the antibacterial activity of synthesized oxadiazoles against common pathogens such as E. coli and S. aureus. The results demonstrated that these compounds could inhibit bacterial growth effectively at specific concentrations, indicating their potential as new antibacterial agents . -

Enzyme Inhibition Studies :

Research focused on the inhibitory effects of oxadiazole derivatives on human carbonic anhydrases revealed that several compounds displayed nanomolar inhibition potency. This suggests a promising avenue for developing drugs targeting metabolic pathways in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, and how can purity be optimized?

Methodological Answer: The synthesis of oxadiazole carboxylates typically involves cyclization of precursor amides or esters. For example, ethyl esters of oxadiazole carboxylates (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) can undergo alkaline hydrolysis to yield carboxylic acids, which are then neutralized with potassium hydroxide to form the potassium salt . Key steps include:

- Ester Hydrolysis: Use aqueous NaOH or KOH under reflux to hydrolyze the ethyl ester group. Monitor reaction progress via TLC or LC/MS (retention time and mass spectrometry data can confirm conversion, e.g., m/z 235 [M+H]+ for the carboxylic acid intermediate) .

- Salt Formation: Neutralize the carboxylic acid with stoichiometric KOH in ethanol, followed by recrystallization to enhance purity.

- Purity Optimization: Employ reversed-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- LC/MS and HRMS: Confirm molecular weight and fragmentation patterns (e.g., m/z 486 [M+H]+ for related cyclopropane-containing oxadiazoles) .

- NMR Spectroscopy: Use - and -NMR to verify the cyclopropyl group (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) and oxadiazole ring integrity.

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry, particularly for cyclopropane derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store in a dry environment at 2–8°C to prevent hydrolysis or degradation .

- Handling Precautions: Use inert atmosphere (N/Ar) gloveboxes for moisture-sensitive steps. Avoid dust formation by working in fume hoods with HEPA filters .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze degradation products via HPLC or LC/MS .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the 2-methylcyclopropyl group in this compound?

Methodological Answer: The 2-methylcyclopropyl group may undergo ring-opening reactions under acidic or oxidative conditions. For example:

- Acid-Catalyzed Ring Opening: Expose the compound to HCl in dioxane and monitor via -NMR for loss of cyclopropane signals and emergence of allylic protons.

- Oxidative Stability: Test reactivity with mCPBA or HO and analyze products using HRMS to detect epoxidation or hydroxylation .

- Computational Modeling: Use DFT calculations to predict activation barriers for ring-opening pathways, correlating with experimental data .

Q. How can researchers resolve contradictions in reported toxicity data for oxadiazole derivatives?

Methodological Answer:

- Data Reconciliation: Compare GHS classifications (e.g., acute oral toxicity Category 4 vs. missing ecotoxicity data) .

- In Silico Toxicology: Apply QSAR models (e.g., ECOSAR) to predict aquatic toxicity and biodegradability, addressing gaps in experimental data .

- In Vitro Assays: Conduct cytotoxicity screens (e.g., HepG2 cell viability assays) and compare results with structurally similar compounds (e.g., ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate) .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Covalent Binding Studies: Use LC/MS to detect adduct formation with cysteine residues in target proteins (e.g., inspired by β-amidomethyl vinyl sulfones as covalent inhibitors) .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to assess affinity and stoichiometry.

- Molecular Docking: Model interactions with active sites (e.g., chikungunya virus protease) using crystallographic data from related oxadiazole inhibitors .

Q. How does the potassium counterion influence solubility and bioavailability compared to other salts?

Methodological Answer:

- Solubility Profiling: Compare solubility in water, PBS, and DMSO for potassium vs. sodium or ethyl ester analogs (e.g., ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) .

- Bioavailability Testing: Use Caco-2 cell monolayers to measure apparent permeability (P) and assess salt form impact on absorption .

Contradictions and Gaps in Evidence

- Ecotoxicity Data: While notes no available ecotoxicity data, lists related potassium oxadiazole carboxylates with 97% purity, suggesting commercial availability but incomplete safety profiling. Researchers should prioritize OECD 201/202 assays for algal and Daphnia toxicity .

- Thermal Stability: lacks decomposition temperatures, necessitating TGA/DSC studies to define safe handling thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.